5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Description
The compound “5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule. It contains a thiazolidine core, which is a five-membered heterocyclic ring containing sulfur and nitrogen . This compound also features a nitrobenzyl group and a phenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C18H13ClN2O4S2 . It has a molecular weight of 420.890 Da . The structure includes a thiazolidine ring, a phenyl ring, and a nitrobenzyl group .Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The specific activities of this compound would need to be determined experimentally.
Future Directions
Thiazolidine derivatives are of great interest in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis for potential applications in drug discovery .
Properties
IUPAC Name |
(5Z)-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O4S2/c24-17-10-11-20(30-14-15-6-4-5-9-19(15)26(28)29)16(12-17)13-21-22(27)25(23(31)32-21)18-7-2-1-3-8-18/h1-13H,14H2/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUCLVWUNUYTM-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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